![molecular formula C12H28N2S2 B14302105 2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) CAS No. 118168-53-9](/img/structure/B14302105.png)
2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) is an organic compound characterized by its unique structure, which includes two ethane-1-thiol groups connected by a hexane-1,6-diylbis(methylazanediyl) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) typically involves the reaction of hexane-1,6-diamine with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiols.
Applications De Recherche Scientifique
2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to modifications that alter the protein’s function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-(ethane-1,2-diylbis(azanediyl))dihexane-1,2,3,4,5-pentaol: Similar structure but with additional hydroxyl groups.
2,2’-[ethane-1,2-diylbis(oxymethylene)]dioxirane: Contains oxirane groups instead of thiol groups.
Propriétés
Numéro CAS |
118168-53-9 |
|---|---|
Formule moléculaire |
C12H28N2S2 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
2-[methyl-[6-[methyl(2-sulfanylethyl)amino]hexyl]amino]ethanethiol |
InChI |
InChI=1S/C12H28N2S2/c1-13(9-11-15)7-5-3-4-6-8-14(2)10-12-16/h15-16H,3-12H2,1-2H3 |
Clé InChI |
VIINISREELMHAI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCN(C)CCS)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


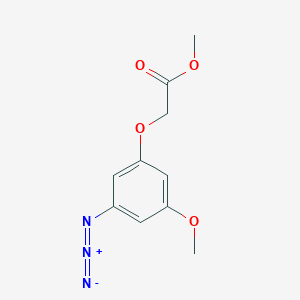


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
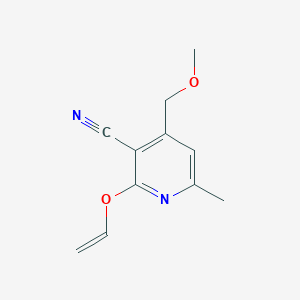
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
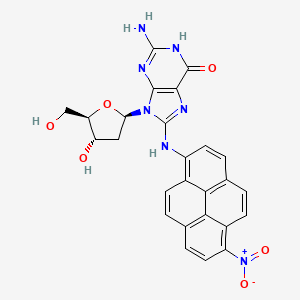
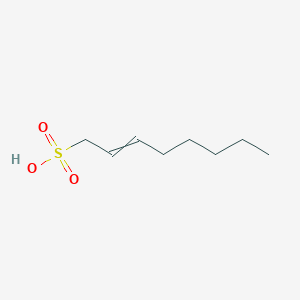
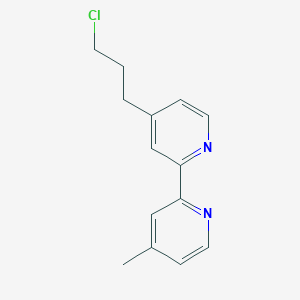
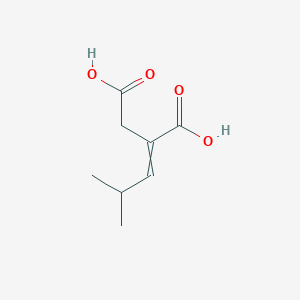
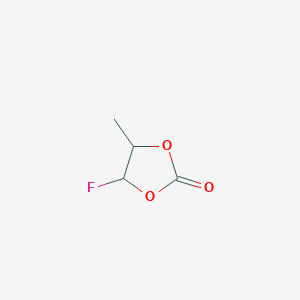

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
